![molecular formula C21H27N3O B2427202 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-45-0](/img/structure/B2427202.png)

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

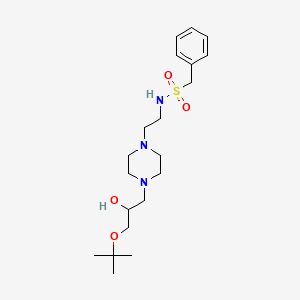

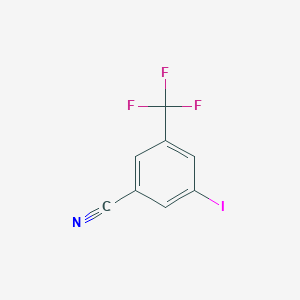

The compound “2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule . It is related to the class of compounds known as heterocyclic compounds, which contain a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

The synthesis of this compound involves a series of complex reactions . One of the key steps in the synthesis is the catalytic hydrogenation of a precursor compound . This process was investigated in a batch-slurry reactor, and the 5% Pt/C catalyst was chosen for its high catalytic activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present . The compound has a benzylpiperidine moiety, which is crucial for its activity . The compound also contains a carbonyl group, as confirmed by a signal at d 152.68 in the 13C NMR spectrum .Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis . One of the key reactions is the hydrogenation of a precursor compound . The rate of this reaction is influenced by several factors, including catalyst loading, temperature, solvent polarity, and hydrogen pressure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.5 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current search results.Scientific Research Applications

- Example : Investigating its interaction with specific receptors or enzymes could lead to novel therapeutic agents .

- Example : Investigating its interaction with kinases, proteases, or other enzymes could reveal therapeutic potential .

Medicinal Chemistry and Drug Development

Neuropharmacology

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Catalysts

Materials Science and Surface Modification

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is Acetylcholinesterase . Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .

Mode of Action

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one acts by reversibly inhibiting Acetylcholinesterase . By inhibiting this enzyme, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .

Biochemical Pathways

The biochemical pathway affected by 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is the cholinergic system . By inhibiting Acetylcholinesterase and increasing the availability of acetylcholine, the compound affects signal transduction at the neuromuscular junction .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

The result of the action of 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is the enhancement of cholinergic transmission . This can delay the progressive worsening of cognitive symptoms in conditions like Alzheimer’s disease .

properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c25-21-14-19-8-4-5-9-20(19)22-24(21)16-18-10-12-23(13-11-18)15-17-6-2-1-3-7-17/h1-3,6-7,14,18H,4-5,8-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYDQHSRJBKJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2427127.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2427129.png)